molecular formula C20H28N4O B5656785 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide

Cat. No. B5656785
M. Wt: 340.5 g/mol
InChI Key: HSVIOXGBMNNBSG-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds that have been synthesized and studied for various applications, including potential therapeutic uses. While the exact compound might not have been directly studied, similar compounds provide insights into the expected characteristics and behaviors of this molecule.

Synthesis Analysis

Synthetic approaches to similar compounds typically involve multi-step synthetic routes. For example, derivatives of pyrazole and piperidine have been synthesized through nucleophilic aromatic substitution, followed by specific functional group transformations and coupling reactions. The synthesis involves careful selection of reagents and conditions to achieve the desired molecular architecture, often requiring optimization for yield and purity (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses reveal the conformational preferences, electronic distribution, and potential reactive sites of the molecules. For instance, studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided detailed insights into intermolecular interactions and electronic properties, contributing to understanding the molecular structure of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups. For example, pyrazole derivatives can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents and reaction conditions. The chemical properties are also shaped by the presence of electron-donating or withdrawing groups, which can affect the compound's stability, reactivity, and interaction with biological targets (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application and behavior in different environments. These properties are determined by the molecular structure, intermolecular forces, and the compound's polarity. For closely related compounds, studies have shown how structural differences can impact these physical properties, influencing their utility in various applications (Naveen et al., 2021).

properties

IUPAC Name

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14-19(15(2)23-22-14)10-12-24(3)20(25)17-8-6-16(7-9-17)18-5-4-11-21-13-18/h6-9,18,21H,4-5,10-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIOXGBMNNBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN(C)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72921365

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